Cas no 1227586-37-9 (3-Bromomethyl-2-fluoro-5-(2-fluorophenyl)pyridine)

3-ブロモメチル-2-フルオロ-5-(2-フルオロフェニル)ピリジンは、有機合成中間体として重要な化合物です。特に医薬品や農薬の開発において、フッ素置換基とブロモメチル基の反応性を活かした多様な誘導体合成に利用されます。高い純度と安定性を特徴とし、ハロゲン化反応やクロスカップリング反応などの官能基変換に適しています。フルオロフェニル基とピリジン骨格の組み合わせにより、特異的な分子設計が可能で、生物活性化合物の創製に有用です。取り扱い時は適切な保護具の使用が推奨されます。

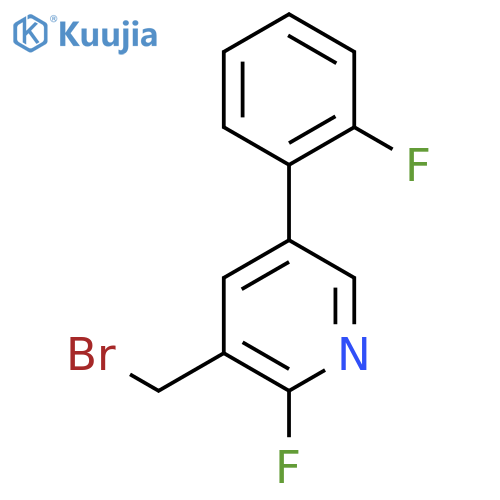

1227586-37-9 structure

商品名:3-Bromomethyl-2-fluoro-5-(2-fluorophenyl)pyridine

CAS番号:1227586-37-9

MF:C12H8BrF2N

メガワット:284.099429130554

CID:4925325

3-Bromomethyl-2-fluoro-5-(2-fluorophenyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-bromomethyl-2-fluoro-5-(2-fluorophenyl)pyridine

- 3-Bromomethyl-2-fluoro-5-(2-fluorophenyl)pyridine

-

- インチ: 1S/C12H8BrF2N/c13-6-8-5-9(7-16-12(8)15)10-3-1-2-4-11(10)14/h1-5,7H,6H2

- InChIKey: VVIXYUMCZMSNSL-UHFFFAOYSA-N

- ほほえんだ: BrCC1=C(N=CC(=C1)C1C=CC=CC=1F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 227

- トポロジー分子極性表面積: 12.9

- 疎水性パラメータ計算基準値(XlogP): 3.6

3-Bromomethyl-2-fluoro-5-(2-fluorophenyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A023026165-250mg |

3-Bromomethyl-2-fluoro-5-(2-fluorophenyl)pyridine |

1227586-37-9 | 97% | 250mg |

$659.60 | 2023-09-03 | |

| Alichem | A023026165-1g |

3-Bromomethyl-2-fluoro-5-(2-fluorophenyl)pyridine |

1227586-37-9 | 97% | 1g |

$1646.40 | 2023-09-03 | |

| Alichem | A023026165-500mg |

3-Bromomethyl-2-fluoro-5-(2-fluorophenyl)pyridine |

1227586-37-9 | 97% | 500mg |

$1078.00 | 2023-09-03 |

3-Bromomethyl-2-fluoro-5-(2-fluorophenyl)pyridine 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

1227586-37-9 (3-Bromomethyl-2-fluoro-5-(2-fluorophenyl)pyridine) 関連製品

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量